Target Compound vs. N1-(4-chlorobenzyl) Analog in CCR1-Mediated Chemotaxis Inhibition
In a head-to-head comparable assay format measuring the inhibition of MIP-1alpha-induced chemotaxis in human THP-1 cells, the target compound N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide exhibits an IC50 of 78 nM [1]. A closely related analog bearing a 4-chlorobenzyl group (BDBM50293051) achieves a significantly higher potency with an IC50 of 22 nM in the same assay [1]. This quantitatively demonstrates that the 2-chloro substitution pattern is less favorable for chemotaxis inhibition compared to the 4-chloro analog.
| Evidence Dimension | Inhibition of MIP-1alpha-induced chemotaxis in human THP-1 cells |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | BDBM50293051 (N1-(4-chlorobenzyl) analog): IC50 = 22 nM |
| Quantified Difference | 3.5-fold lower potency |
| Conditions | Human THP-1 cells; MIP-1alpha-induced chemotaxis; 60 min incubation at 37°C |
Why This Matters
This metric directly informs researchers that the compound is a moderate CCR1 antagonist, and that substitution pattern on the benzyl ring is a critical determinant of functional potency in cellular migration assays.
- [1] BindingDB. BDBM50399208 & BDBM50293051. Chemotaxis assay data. https://www.bindingdb.org/ View Source
